Gambogic acid B
CAS No.:
Cat. No.: VC16628043
Molecular Formula: C40H50O9
Molecular Weight: 674.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C40H50O9 |
---|---|
Molecular Weight | 674.8 g/mol |
IUPAC Name | (Z)-4-[(1S,2S,8R,15S,16S,17S,19R)-16-ethoxy-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |
Standard InChI | InChI=1S/C40H50O9/c1-10-46-34-26-20-27-37(7,8)49-39(35(26)43,19-15-23(6)36(44)45)40(27)29(34)31(42)28-30(41)24-16-18-38(9,17-11-12-21(2)3)47-32(24)25(33(28)48-40)14-13-22(4)5/h12-13,15-16,18,26-27,29,34,41H,10-11,14,17,19-20H2,1-9H3,(H,44,45)/b23-15-/t26-,27-,29-,34-,38+,39-,40-/m0/s1 |
Standard InChI Key | WMAGOAMNTBBBCL-MXHSWORTSA-N |
Isomeric SMILES | CCO[C@H]1[C@@H]2C[C@@H]3[C@]4([C@H]1C(=O)C5=C(O4)C(=C6C(=C5O)C=C[C@@](O6)(C)CCC=C(C)C)CC=C(C)C)[C@](C2=O)(OC3(C)C)C/C=C(/C)\C(=O)O |
Canonical SMILES | CCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C(=O)O)(C)C |
Introduction
Chemical Identity and Structural Features of Gambogic Acid
Gambogic acid (CAS 2752-65-0) is a complex organic compound with the molecular formula and a molecular weight of 628.8 g/mol . Its structure comprises a caged xanthone core with multiple functional groups, including hydroxyl, methyl, and prenyl substituents, which contribute to its biological activity . The compound’s IUPAC name, (2Z)-2-methyl-4-[(1R,3aS,5S,11R,14aS)-3a,4,5,7-tetrahydro-8-hydroxy-3,3,11-trimethyl-13-(3-methyl-2-butenyl)-11-(4-methyl-3-pentenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-butenoic acid, reflects its intricate polycyclic architecture .
Mechanisms of Anti-Cancer Activity
Apoptosis Induction via Caspase Activation and Bcl-2 Inhibition
Gambogic acid promotes apoptosis in cancer cells by activating caspases-3, -8, and -9, with half-maximal effective concentrations () ranging from 0.78 to 1.64 μM . It competitively inhibits anti-apoptotic Bcl-2 family proteins, including Bcl-XL (), Bcl-2 (), and Mcl-1 (), thereby disrupting mitochondrial membrane potential and triggering cytochrome c release .
Proteasome Inhibition and NF-κB Pathway Modulation
In diffuse large B-cell lymphoma (DLBCL) models, GA induces proteasome malfunction, leading to the accumulation of ubiquitinated proteins and suppression of NF-κB signaling . This mechanism is particularly effective in activated B-cell-like DLBCL (ABC-DLBCL), a subtype resistant to conventional chemotherapy .
Preclinical Efficacy Across Cancer Types
Hepatocellular Carcinoma (HCC)
GA derivatives exhibit enhanced aqueous solubility and cytotoxicity compared to paclitaxel. For instance, compound 3e demonstrated values of 0.045–1.25 μM in HCC cell lines (Bel-7402, HepG2), outperforming both GA (0.59–1.99 μM) and Taxol® (0.04–1.25 μM) .
Table 1: Anti-Proliferative Activity of GA Derivatives in HCC
Compound | Bel-7402 (μM) | SMMC-7721 (μM) | HepG2 (μM) |
---|---|---|---|
GA | 0.59 | 1.59 | 0.94 |
3e | 0.045 | 0.73 | 0.067 |
Taxol® | 1.25 | 0.88 | 0.05 |
Glioblastoma
GA crosses the blood-brain barrier and suppresses glioma growth in vivo. In rat C6 glioma models, GA (1–2 μM) reduced tumor volume from 400 mm³ to <100 mm³ and improved survival rates by 60–100% over 14 days . Autophagy induction, marked by elevated LC3-II and Beclin 1 levels, contributes to this effect .
Synergistic Effects with Chemotherapeutic Agents
GA enhances the efficacy of gemcitabine, cisplatin, and taxanes by modulating drug resistance pathways. For example, co-treatment with oxaliplatin increased intracellular platinum concentrations 1.75–4-fold via upregulation of copper transporter 1 (CTR1) .
Table 2: Chemosensitization by GA in Pancreatic Cancer
Agent | RRM2 Expression | Gemcitabine Sensitivity |
---|---|---|
GA alone | ↓ 50% | Moderate |
GA + Gem | ↓ 75% | High |
Nanoformulations and Clinical Translation
Liposomal and polymeric nanoparticles have been developed to improve GA’s bioavailability. Phase II clinical trials in China have validated its safety profile, with ongoing studies exploring combination regimens .
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